4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
Molecular Formula |
C26H20O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[4-[(4-phenylphenyl)methyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C26H20O/c27-19-22-10-16-26(17-11-22)25-14-8-21(9-15-25)18-20-6-12-24(13-7-20)23-4-2-1-3-5-23/h1-17,19H,18H2 |
InChI Key |
ZSQIZAHITPRFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling-Based Biphenyl Formation
The most common and reliable method for constructing biphenyl frameworks is the Suzuki-Miyaura cross-coupling reaction . This method couples arylboronic acids with aryl halides in the presence of palladium catalysts, providing high yields and functional group tolerance.
-
- Preparation of 4-bromomethyl-[1,1'-biphenyl] intermediates via bromination of methyl-substituted biphenyls.
- Coupling of these bromomethyl biphenyls with 4-formylphenylboronic acid or related boronic acid derivatives.
- Use of palladium catalysts such as Pd(PPh3)4 or Pd[P(tBu)3]2 under inert atmosphere.
- Base selection includes potassium carbonate, sodium hydride, or lithium bis(trimethylsilyl)amide.
- Solvents typically used are tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF).
- Reaction temperatures range from room temperature to 80 °C depending on substrate reactivity.
Bromination of Methyl-Biphenyl Precursors
Prior to coupling, the methyl group on biphenyl is brominated to form bromomethyl intermediates, which serve as electrophilic partners in cross-coupling.
- Methodology:
- Bromination using N-bromosuccinimide (NBS) or molecular bromine in solvents such as dichloroethane or hexane.
- Reaction conditions optimized to avoid over-bromination or side reactions.
- Typical reaction temperatures range from 25 °C to 70 °C with reaction times from 7 to 10 hours.
- Workup involves quenching, extraction, and crystallization to isolate bromomethyl biphenyl intermediates in yields of 78–90%.
Alternative Synthetic Routes
- One-pot two-step procedures involving aluminum hemiaminals and organolithium reagents have been reported for functionalized benzaldehydes, allowing efficient synthesis of biphenyl aldehydes with high purity.
- Aminoazanium reagents have been employed for nitrile synthesis from biphenyl aldehydes, which can be further transformed into aldehydes or related derivatives.
Data Table Summarizing Key Preparation Parameters
Detailed Research Findings
- The Suzuki coupling method is the most versatile and widely adopted for biphenyl aldehyde synthesis, providing robust yields and functional group compatibility. The choice of catalyst and base critically influences the reaction efficiency.
- Bromination of methyl biphenyls to bromomethyl derivatives is a key preparatory step, with optimized conditions minimizing side products and maximizing yield.
- Alternative methods such as one-pot organolithium addition to aluminum hemiaminals offer streamlined routes to functionalized biphenyl aldehydes with minimal purification steps.
- Aminoazanium reagent-mediated transformations provide access to nitrile derivatives from biphenyl aldehydes, which can be further converted to the target aldehyde compound or related analogs.
Chemical Reactions Analysis
Types of Reactions
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The biphenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and sulfuric acid.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related biphenyl aldehydes:
Research Findings and Key Insights
Neuroprotective Nitrones : Biphenyl nitrones derived from [1,1'-biphenyl]-4-carbaldehyde demonstrate potent antioxidant activity, with BPHBN5 showing balanced neuroprotective effects in vitro .
Fluorinated Derivatives : 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde participates in aldol condensations to yield sodium salts with anti-inflammatory properties .
Catalytic Efficiency : Chloro-substituted analogs enhance yields in Suzuki-Miyaura couplings, achieving >90% efficiency under optimized conditions .
Steric vs. Electronic Trade-offs : While electron-withdrawing groups (e.g., fluorine) increase aldehyde reactivity, bulky substituents (e.g., biphenylmethyl) may reduce reaction rates but improve thermal stability in materials .
Biological Activity
4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde, with the CAS number 343767-89-5 and molecular formula C26H20O, is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may exhibit various pharmacological properties, making it a candidate for further investigation.
- Molecular Weight : 348.44 g/mol
- Molecular Formula : C26H20O
- Structure : The compound features a biphenyl structure with an aldehyde functional group, which is pivotal for its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
Anticancer Activity
Recent studies have explored the anticancer potential of biphenyl derivatives. For instance, compounds with similar biphenyl structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of biphenyl compounds exhibited significant cytotoxicity against human colon adenocarcinoma cells (HT-29) with IC50 values in the low micromolar range. This suggests that modifications to the biphenyl structure can enhance antiproliferative activity .
Antioxidant Properties
Biphenyl derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Research Findings : In vitro assays indicated that certain substituted biphenyls showed a marked increase in antioxidant activity compared to their unsubstituted counterparts. These findings highlight the potential for developing antioxidant therapies based on these compounds .
Antimicrobial Activity
The antimicrobial properties of biphenyl derivatives have been documented in various studies. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Example : A derivative was tested against Staphylococcus aureus and exhibited significant inhibition at concentrations as low as 50 µg/mL .
Detailed Research Findings
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Free Radical Scavenging : The presence of phenolic groups in biphenyl structures contributes to their ability to neutralize free radicals.
- Membrane Disruption : Some derivatives may disrupt microbial membranes, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
